4-Benzyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole
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Overview
Description
4-Benzyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes benzyl, fluorophenyl, methylsulfanyl, and nitrophenyl groups attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Substituents: The benzyl, fluorophenyl, methylsulfanyl, and nitrophenyl groups are introduced through various substitution reactions. For example, the benzyl group can be added via a benzylation reaction using benzyl halides, while the fluorophenyl group can be introduced through a nucleophilic substitution reaction with fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Common solvents include ethanol, dimethyl sulfoxide (DMSO), and acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
4-Benzyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group suggests potential interactions with nitroreductase enzymes, while the fluorophenyl group may enhance binding affinity to certain protein targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-3-[(2-chlorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole
- 4-Benzyl-3-[(2-bromophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole
- 4-Benzyl-3-[(2-methylphenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole
Uniqueness
The uniqueness of 4-Benzyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties in drug development.
Properties
IUPAC Name |
4-benzyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c23-20-12-5-4-9-18(20)15-30-22-25-24-21(17-10-6-11-19(13-17)27(28)29)26(22)14-16-7-2-1-3-8-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZPFWWOERQSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=CC=C3F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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